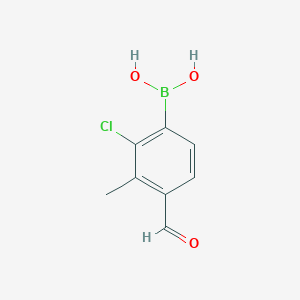![molecular formula C12H20N2O B1466206 [1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine CAS No. 1340410-34-5](/img/structure/B1466206.png)
[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine
Vue d'ensemble
Description
“[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in the field of organic chemistry . A variety of intra- and intermolecular reactions have been used to form various piperidine derivatives . For instance, a triethylamine promoted cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature has been reported to give multifunctionalized cyclopent-3-ene-1-carboxamides in good yields and with high diastereoselectivity .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The “[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine” compound is a derivative of piperidine, and thus shares this basic structure .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are diverse and can lead to a wide range of products . For example, a triethylamine promoted cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature can give multifunctionalized cyclopent-3-ene-1-carboxamides .Applications De Recherche Scientifique
Synthesis of Multifunctionalized Cyclopent-3-ene-1-carboxamides
This compound serves as a precursor in the synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides. These carboxamides are synthesized through a triethylamine-promoted cycloaddition reaction, which operates under mild conditions and yields products with high diastereoselectivity . This application is significant in medicinal chemistry where such structures are valued for their biological activity.
Creation of 2-Oxabicyclo[2.2.1]heptane Derivatives
Another notable application is the formation of 2-oxabicyclo[2.2.1]heptane derivatives. The same cycloaddition reaction, when applied to different reactants, leads to these bicyclic compounds . These derivatives have potential applications in the development of new pharmaceuticals due to their complex and rigid structures.
Study of Reaction Mechanisms
The compound is used in studies to understand complex reaction mechanisms. For instance, its reactions with phenacylmalononitriles and chalcone o-enolates have been examined to propose a rational domino reaction mechanism . Such studies are crucial for advancing synthetic methodologies in organic chemistry.
Exploration of Diastereoselectivity
Research involving this compound also explores the concept of diastereoselectivity in organic reactions. The high diastereoselectivity observed in its reactions provides insights into the stereochemical outcomes of organic synthesis processes .
Development of Aromatic Species
In reactions involving deuterated cyclopentadienes, this compound can help in the formation of aromatic species like cyclopentadienyl anion, which is a stable and aromatic entity . This has implications in the synthesis of aromatic compounds which are fundamental in various chemical industries.
Nucleophilic Attack Studies
The compound’s behavior in the presence of strong bases like NaH is studied to understand the nucleophilic attack on electron-deficient sites . This is essential for designing reactions where control over nucleophilic addition is required.
Isotope Effect Investigations
It is also used in the investigation of isotope effects in chemical reactions. The deuterium isotope effect, for instance, can be studied by observing the reaction of deuterated analogs of this compound . This research can lead to a deeper understanding of reaction kinetics and isotope-specific behaviors.
Aromaticity and Stability Analysis
Finally, the compound is instrumental in analyzing the aromaticity and stability of cyclic anions. The cyclopentadienyl anion, derived from reactions involving this compound, serves as a model for studying aromatic stabilization .
Orientations Futures
Piperidine derivatives, including “[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine”, continue to be an area of interest in pharmaceutical research due to their wide range of biological activities . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines .
Propriétés
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-cyclopent-3-en-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c13-8-10-4-3-7-14(9-10)12(15)11-5-1-2-6-11/h1-2,10-11H,3-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWXLFZMNDTXAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC=CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



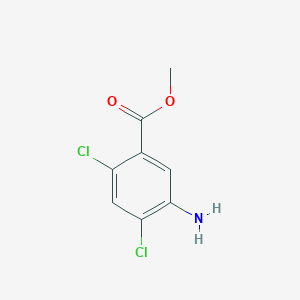
![4-[4-(2,4-Dioxothiazolidin-5-ylidenemethyl)phenoxy]butyric acid](/img/structure/B1466124.png)
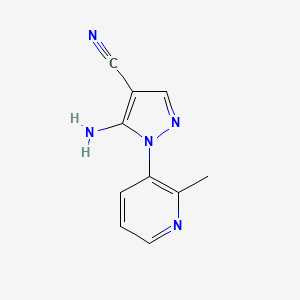
![5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine](/img/structure/B1466129.png)
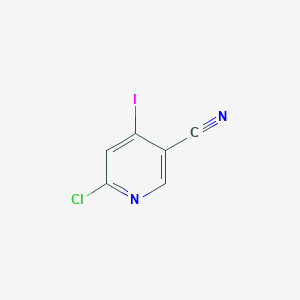

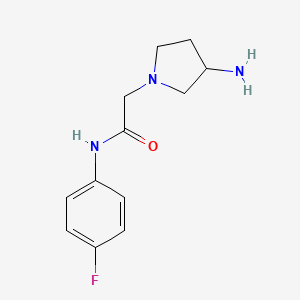
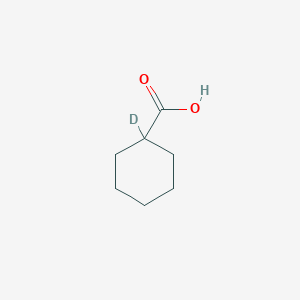
![Ethyl 3-{[(2-propen-1-yloxy)carbonyl]amino}benzoate](/img/structure/B1466138.png)

![3-{2-[1-(Tert-butoxycarbonyl)-4-piperidinyl]ethyl]benzoic acid](/img/structure/B1466142.png)
![1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1466144.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid](/img/structure/B1466145.png)
